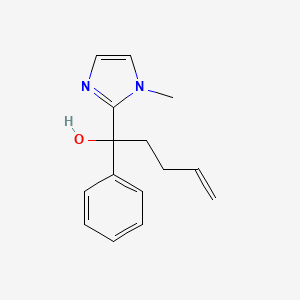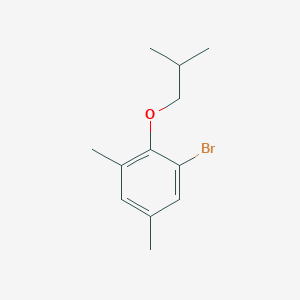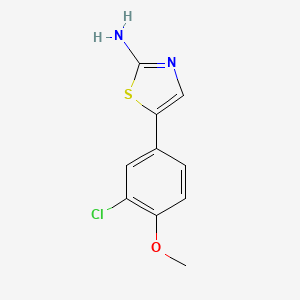
Benzenamine, N-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1-methylethylidene)-, also known as N-isopropylideneaniline, is an organic compound with the molecular formula C9H11N. It is a derivative of aniline where the nitrogen atom is bonded to an isopropylidene group. This compound is known for its applications in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenamine, N-(1-methylethylidene)- can be synthesized through the reaction of aniline with acetone. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(1-methylethylidene)- involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine .
Aplicaciones Científicas De Investigación
Benzenamine, N-(1-methylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(1-methylethylidene)- involves its interaction with specific molecular targets. The compound can form imine bonds with various substrates, leading to the formation of new chemical entities. These interactions are facilitated by the presence of the isopropylidene group, which enhances the reactivity of the nitrogen atom .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-(1-methylpropylidene)-
- Benzenamine, N-(1-ethylidene)-
- Benzenamine, N-(1-butylidene)-
Uniqueness
Benzenamine, N-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Propiedades
Número CAS |
1124-52-3 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
N-phenylpropan-2-imine |
InChI |
InChI=1S/C9H11N/c1-8(2)10-9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
YEYCASGOSICVMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


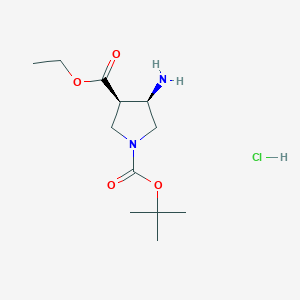
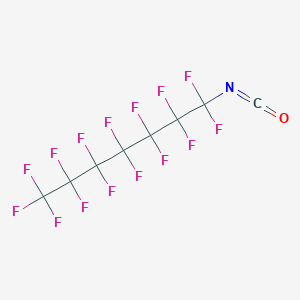

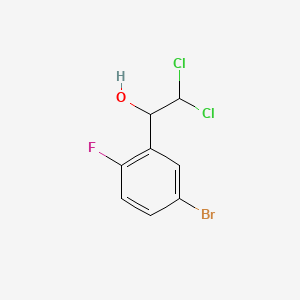

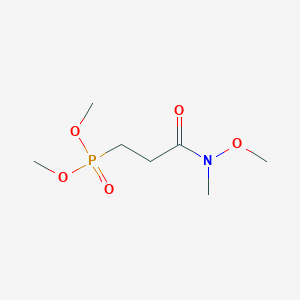

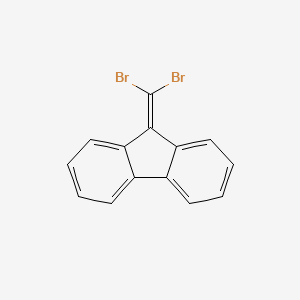
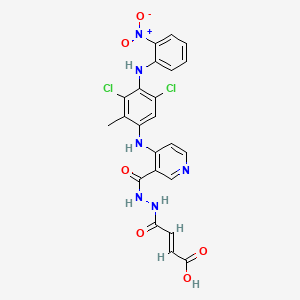
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
